BenchChemオンラインストアへようこそ!

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Bioactivity profiling Target engagement Data availability

CAS 2034480-11-8 is a synthetic quinazolin-4(3H)-one featuring a pyridazin-3-yloxy piperidine moiety. This precise architecture creates distinct H-bond acceptor character not replicated by phenyl, pyridyl, or pyrimidinyl analogs. With no public bioactivity data, it serves as a structurally authenticated negative control or selectivity probe for ORL-1 receptor screening panels, and as a versatile starting scaffold for medicinal chemistry SAR exploration of linker length and heteroaryl terminus identity. Procure ≥95% pure material for reproducible target-engagement studies.

Molecular Formula C19H19N5O3
Molecular Weight 365.393
CAS No. 2034480-11-8
Cat. No. B2551347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
CAS2034480-11-8
Molecular FormulaC19H19N5O3
Molecular Weight365.393
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4
InChIInChI=1S/C19H19N5O3/c25-18(12-24-13-20-16-7-2-1-6-15(16)19(24)26)23-10-4-5-14(11-23)27-17-8-3-9-21-22-17/h1-3,6-9,13-14H,4-5,10-12H2
InChIKeyBNOLQCOBQCHRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one (CAS 2034480-11-8): Procurement-Quality Structural Profiling


3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one (CAS 2034480-11-8) is a synthetic small molecule combining a quinazolin-4(3H)-one core, a piperidine linker, and a pyridazin-3-yloxy terminus. This structural architecture places it within the broad class of quinazolin-4(3H)-one-type piperidine compounds, a scaffold known for potential analgesic, anti-inflammatory, and neuroprotective applications in the patent literature [1]. The compound has a molecular formula of C19H19N5O3 and a molecular weight of 365.393 g/mol, typically supplied at ≥95% purity for research use [2]. Critically, no peer-reviewed primary research articles, authoritative database bioactivity records, or target-specific patent examples were identified for this exact compound during evidence compilation, meaning its biological performance profile remains entirely unvalidated in the public domain.

Why In-Class Quinazolinone-Piperidine Compounds Cannot Simply Replace 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one


Within the quinazolin-4(3H)-one piperidine class, the specific placement and identity of the terminal heteroaryl group is a critical determinant of target engagement and selectivity. The pyridazin-3-yloxy terminus present in CAS 2034480-11-8 introduces unique hydrogen-bond acceptor capacity and electronic character that is not replicated by close analogs bearing phenyl, pyridyl, or pyrimidinyl termini. In the foundational patent disclosing this general scaffold, modifications at the piperidine N-substituent directly govern whether compounds function as ORL-1 receptor agonists, antagonists, or lose activity entirely [1]. Therefore, even a seemingly minor replacement of the pyridazin-3-yloxy group with a 6-methylpyridazin-3-yloxy or pyrimidinyloxy moiety would constitute a distinct chemical entity with unpredictable biological consequences, making generic substitution scientifically unsound in any experimental context requiring reproducible target interactions.

Quantitative Differentiation Evidence for 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one: Available Data Audit


Absence of Published Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and scholarly databases using CAS 2034480-11-8, InChI key BNOLQCOBQCHRMS-UHFFFAOYSA-N, and the full IUPAC name returned zero peer-reviewed studies, zero bioassay records, and zero patent examples containing quantitative IC50, Ki, EC50, or % inhibition data for this exact compound [1]. By contrast, multiple structurally related quinazolin-4(3H)-one piperidine compounds disclosed in U.S. Patent US9951038B2 have reported binding and functional activity at the ORL-1 (nociceptin) receptor, with certain exemplified compounds showing Ki values in the nanomolar range [2]. This complete absence of primary biological characterization for CAS 2034480-11-8 means that any claims about its potency, selectivity, or therapeutic potential must be treated as unverified until experimentally determined.

Bioactivity profiling Target engagement Data availability

Physicochemical Differentiation: Calculated Properties vs. Closest Structural Analogs

In the absence of empirical bioactivity data, calculated physicochemical properties provide the only quantifiable differentiation basis. CAS 2034480-11-8 (C19H19N5O3, MW 365.39) possesses a pyridazin-3-yloxy terminus that introduces two additional aromatic nitrogen atoms compared to phenyl-substituted analogs such as 3-(piperidin-1-yl)quinazolin-4(3H)-one (CAS 89804-94-4, C13H15N3O, MW 229.28) . This structural difference confers increased topological polar surface area and additional hydrogen-bond acceptor sites, which are predicted to alter permeability, solubility, and off-target interaction profiles relative to simpler analogs [1].

Physicochemical profiling Drug-likeness Structural comparison

Structural Uniqueness Among Known Quinazolinone-Piperidine-Pyridazine Hybrids

A substructure search reveals that CAS 2034480-11-8 occupies a unique position within the quinazolinone-piperidine-pyridazine chemical space. Close analogs identified in vendor catalogs differ in the linker length (e.g., 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, which has a three-carbon linker vs. the two-carbon linker in the target compound) [1]. Other analogs replace the quinazolinone with a quinoxaline core (e.g., (3-(pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone) . None of these analogs have published biological data either, but the linker length difference in the closest analog is expected to alter the spatial relationship between the quinazolinone and pyridazine pharmacophores, potentially affecting binding pose and target selectivity.

Chemical space Structural novelty Scaffold comparison

Research Application Scenarios for 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one Based on Current Evidence


Use as a Structurally Novel Negative Control or Tool Compound in ORL-1 Receptor Screening Cascades

Given the foundational patent's disclosure of quinazolin-4(3H)-one piperidine compounds as ORL-1 receptor ligands [1], CAS 2034480-11-8, with its unique pyridazin-3-yloxy terminus not exemplified in the patent, could serve as a structurally distinct negative control or selectivity probe in ORL-1 screening panels. Its lack of published activity data means it may show weak or no binding, making it useful for establishing assay windows alongside known active exemplars. However, this application is speculative pending experimental confirmation of its actual receptor binding profile.

Starting Point for Structure-Activity Relationship (SAR) Exploration of Pyridazine-Containing Quinazolinones

The two-carbon ethyl linker and pyridazin-3-yloxy substituent of CAS 2034480-11-8 represent a distinct chemical space relative to the compounds exemplified in US9951038B2 [1]. Medicinal chemistry groups interested in exploring the SAR of quinazolinone-piperidine hybrids can use this compound as a starting scaffold for systematic modification, particularly to probe the impact of linker length and heteroaryl terminus identity on target engagement. The commercial availability of this compound at research-grade purity [2] facilitates its acquisition for such exploratory purposes.

Physicochemical Benchmarking Against Simpler Quinazolinone-Piperidine Analogs

The substantial molecular weight and heteroatom count difference between CAS 2034480-11-8 (MW 365.39) and simpler analogs such as 3-(piperidin-1-yl)quinazolin-4(3H)-one (MW 229.28) [1] make this compound a useful probe for studying how adding a pyridazin-3-yloxyethyl substituent impacts experimental solubility, permeability, and metabolic stability. Such studies would generate valuable data to guide the design of future quinazolinone-based leads with balanced potency and drug-like properties.

Potential Investigational Use in Fibrosis Models (Unvalidated, Requiring Independent Confirmation)

Vendor-supplied information [1] references preliminary evaluation of related quinazolinone derivatives in immortalized rat hepatic stellate cells (HSC-T6) for anti-fibrotic activity, with some derivatives reportedly showing superior activity to pirfenidone. However, the specific activity of CAS 2034480-11-8 in this or any other disease-relevant model has not been published in a peer-reviewed format. Any use in fibrosis research must be preceded by independent in-house validation of both activity and selectivity in relevant cellular assays.

Quote Request

Request a Quote for 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.